molecular formula C23H15F3N4O B5205613 2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Katalognummer: B5205613
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: BXCWJYMHSVMDCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic compound characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core. Key structural features include:

  • Position 2: Methyl group.
  • Position 3: Phenyl substituent.
  • Position 7: 3-(Trifluoromethyl)phenyl group.

The trifluoromethyl (CF₃) group at position 7 enhances lipophilicity and metabolic stability, while the phenyl groups at positions 3 and 7 may influence π-π stacking interactions in biological systems . The synthesis of such compounds typically involves multicomponent reactions or regioselective substitutions, as demonstrated in studies on related pyrazolo-pyrimidinones .

Eigenschaften

IUPAC Name

4-methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O/c1-14-20(15-6-3-2-4-7-15)21-27-13-18-19(30(21)28-14)10-11-29(22(18)31)17-9-5-8-16(12-17)23(24,25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCWJYMHSVMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).

Structural Overview

The compound features a fused pyrazolo-pyrido-pyrimidine structure, which is known for its diverse biological applications. The presence of trifluoromethyl and phenyl groups enhances its lipophilicity and potential receptor binding affinity.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they can inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazolo-pyrimidine derivatives. For instance:

  • EGFR Inhibition : A study showed that related pyrimidine compounds exhibited significant inhibition against EGFR in various cancer cell lines. The IC50 values for these compounds ranged from 5.67 µM to 14.8 nM depending on the specific derivative and cell line tested .
  • CDK Inhibition : Compounds similar to 2-methyl-3-phenyl derivatives have been identified as potent CDK inhibitors, which are essential for cell cycle regulation. These inhibitors can lead to reduced tumor growth by inducing cell cycle arrest .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell Line IC50 (µM)
A5495.67
HT2910.31
H4609.76
H19757.22

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting a potential for selective targeting .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the phenyl ring significantly affect the biological activity of these compounds. For example, increasing the size of substituents at specific positions has been correlated with decreased EGFR inhibitory activity . This highlights the importance of molecular design in optimizing therapeutic efficacy.

Case Studies

  • Inhibitory Potency Against Cancer Cell Lines : One study focused on a series of fused pyrimidine derivatives where compound 1 showed an IC50 value of 14.8 nM against EGFR, indicating high potency. Variations in substituents resulted in a range of activities, emphasizing the need for tailored modifications to enhance efficacy .
  • Dual Inhibition Studies : Compounds were also tested for dual inhibition capabilities against both EGFR and HER2 receptors, with some derivatives showing promising results for combination therapies in breast cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Compound 4a-p (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones)

  • Substituents : Varied aryl groups at positions 3 and 6.
  • Activity: None showed significant antimicrobial activity against Gram-positive, Gram-negative bacteria, or fungi .
  • Key Difference : The target compound’s 3-phenyl and 7-CF₃-phenyl groups may offer distinct electronic and steric properties compared to hydroxyl or methoxy substituents in 4a-p.

2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

  • Substituents : Ethyl (position 2), 4-fluorophenyl (position 3), and 3,4,5-trimethoxyphenyl (position 7).
  • Key Difference : The 3,4,5-trimethoxyphenyl group at position 7 enhances polarity but reduces lipophilicity compared to the CF₃ group in the target compound .

Pyrazolo[1,5-a]pyrimidin-7-one Derivatives

3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one

  • Core: Non-fused pyrazolo[1,5-a]pyrimidin-7-one.
  • Substituents : CF₃ at position 2, phenyl at positions 3 and 5.
  • Activity: Not reported, but the CF₃ group may enhance bioavailability .

5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k)

  • Substituents : CF₃-phenyl at position 3, phenyl at position 5.
  • Synthesis : Prepared via Suzuki cross-coupling, highlighting the versatility of CF₃-containing intermediates .

Substituent Effects

  • Position 3 Phenyl Group : Compounds with a phenyl group at position 3 (e.g., 3,3'-diphenyl derivatives) exhibit improved activity compared to unsubstituted analogues, likely due to enhanced hydrophobic interactions .
  • Trifluoromethyl Group : The CF₃ group at position 7 in the target compound increases metabolic stability and membrane permeability compared to methoxy or hydroxyl groups .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Position 2 Position 3 Position 7 Notable Activity/Property Reference
Target Compound Pyrazolo-pyrido-pyrimidinone Methyl Phenyl 3-CF₃-phenyl N/A (Theoretical enhanced stability) N/A
4a-p (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones) Pyrazolo-pyrido-pyrimidinone Varied Varied Varied No antimicrobial activity
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one Pyrazolo-pyrido-pyrimidinone Ethyl 4-Fluorophenyl 3,4,5-Trimethoxyphenyl N/A
3,5-Diphenyl-2-(trifluoromethyl)-6H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo[1,5-a]pyrimidin-7-one CF₃ Phenyl Phenyl N/A
9k (5-Phenyl-3-(4-CF₃-phenyl)pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one N/A 4-CF₃-phenyl Phenyl Synthesized via Suzuki coupling

Research Findings and Implications

Synthetic Flexibility: The CF₃ group can be introduced via SNAr or Suzuki reactions, enabling rapid diversification of pyrazolo-pyrimidinones .

Substituent Optimization : Phenyl groups at position 3 and CF₃ groups at position 7 improve lipophilicity and metabolic stability, making the target compound a candidate for further pharmacological studies .

Q & A

Q. How does this compound compare to analogs in preclinical studies?

  • Comparative data with CAS 1421481-10-8 (ethyl ester analog) show ~2-fold higher potency in kinase assays but reduced solubility. Structural analogs with methoxyphenyl groups (e.g., ERX compounds) exhibit improved bioavailability but lower metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.